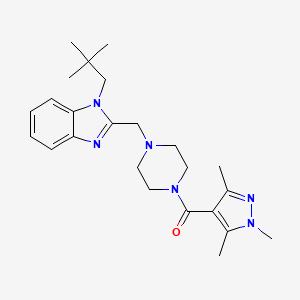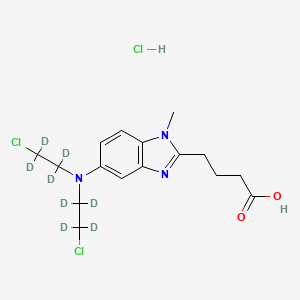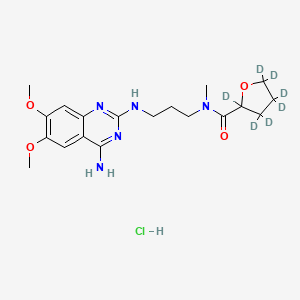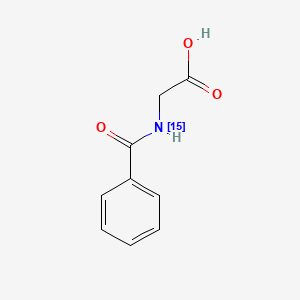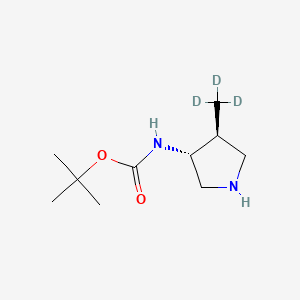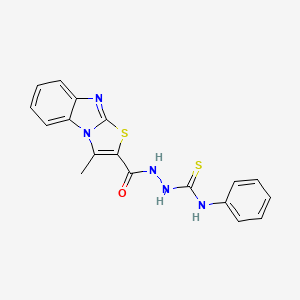
Anti-inflammatory agent 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-inflammatory Agent 8 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate pain associated with various inflammatory conditions. This compound is part of a broader class of anti-inflammatory agents that work by inhibiting specific pathways involved in the inflammatory response.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory Agent 8 typically involves a multi-step process. One common synthetic route includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under air atmosphere, room temperature, and constant stirring using anhydrous acetonitrile as a solvent . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Anti-inflammatory Agent 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Anti-inflammatory Agent 8 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Industry: Utilized in the formulation of anti-inflammatory drugs and topical treatments.
Mecanismo De Acción
The mechanism of action of Anti-inflammatory Agent 8 involves the inhibition of key enzymes and pathways involved in the inflammatory response. Specifically, it targets the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate inflammation . By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation and pain.
Comparación Con Compuestos Similares
Anti-inflammatory Agent 8 can be compared with other similar compounds such as:
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.
Diclofenac: Another NSAID with a similar mechanism of action but different pharmacokinetic properties.
Celecoxib: A selective COX-2 inhibitor that provides anti-inflammatory effects with reduced gastrointestinal side effects.
Uniqueness: this compound is unique in its specific molecular structure, which allows for targeted inhibition of inflammatory pathways with potentially fewer side effects compared to other NSAIDs.
Conclusion
This compound is a valuable compound in the field of anti-inflammatory research and therapy. Its synthesis, chemical reactions, and wide range of applications make it a significant subject of study in both academic and industrial settings. Understanding its mechanism of action and comparing it with similar compounds helps in appreciating its unique properties and potential benefits.
Propiedades
Fórmula molecular |
C18H15N5OS2 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
1-[(1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carbonyl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C18H15N5OS2/c1-11-15(26-18-20-13-9-5-6-10-14(13)23(11)18)16(24)21-22-17(25)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,21,24)(H2,19,22,25) |
Clave InChI |
GJJCPBZXNXVEDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=O)NNC(=S)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


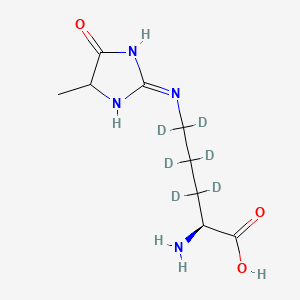
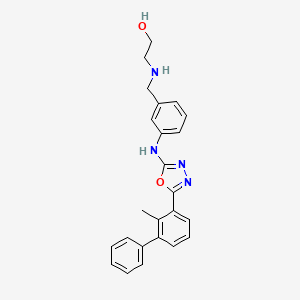

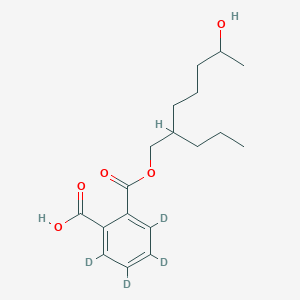
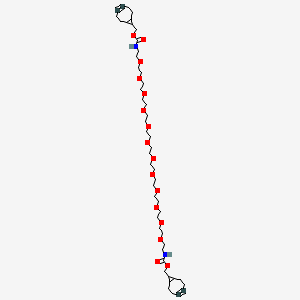
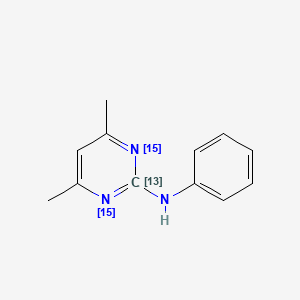
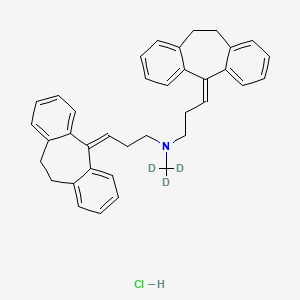
![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
